(+)-Sceletium A4

Description

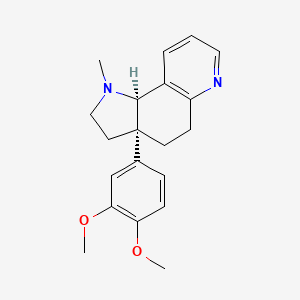

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(3aS,9bR)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,9b-tetrahydro-2H-pyrrolo[2,3-f]quinoline |

InChI |

InChI=1S/C20H24N2O2/c1-22-12-10-20(14-6-7-17(23-2)18(13-14)24-3)9-8-16-15(19(20)22)5-4-11-21-16/h4-7,11,13,19H,8-10,12H2,1-3H3/t19-,20-/m0/s1 |

InChI Key |

VDUITLSRHOBYKB-PMACEKPBSA-N |

SMILES |

CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CN1CCC2(C1C3=C(CC2)N=CC=C3)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Occurrence and Distribution of + Sceletium A4 in Natural Sources

Fermentation-Induced Profile Changes

Fermentation is a traditional and key step in the preparation of Sceletium that is believed to enhance its psychoactive effects. frontiersin.orgresearchgate.netcoms.events This process involves crushing the plant material and allowing it to ferment for several days. biorxiv.orgnih.gov Research has shown that fermentation leads to significant changes in the alkaloid composition. frontiersin.orgsanbi.orgcoms.events

One of the most notable changes is the conversion of mesembrine (B35894) to mesembrenone (B1676307). wikipedia.orgcore.ac.uk However, more recent studies have reported conflicting results, with some indicating an increase in mesembrine levels and a decrease in mesembrenone content following fermentation. frontiersin.orgresearchgate.netcoms.events For instance, a study by Chen and Viljoen (2019) found that mesembrine levels increased significantly, while mesembrenone levels decreased. frontiersin.orgcoms.events The total alkaloid content was also observed to increase with fermentation. frontiersin.orgresearchgate.netcoms.events These transformations are thought to be driven by enzymatic reactions that occur once the plant cells are ruptured. sceletium.com

The table below illustrates the changes in the concentration of major alkaloids in Sceletium tortuosum before and after fermentation, based on data from Chen and Viljoen (2019). coms.events

| Alkaloid | Concentration Before Fermentation (μg/mL) | Concentration After Fermentation (μg/mL) |

| Mesembrine | Not detected - 1.6 | 7.40 - 20.8 |

| Mesembrenone | 8.00 - 33.0 | 1.30 - 32.7 |

| Mesembrenol | Marginal Change | Marginal Change |

| Mesembranol | Marginal Change | Marginal Change |

Mechanical Processing Effects (e.g., Crushing)

The simple act of crushing the plant material, even without subsequent fermentation, can induce significant changes in the alkaloid profile. researchgate.netsceletium.com Crushing the plant material leads to cellular decompartmentalization, allowing enzymes to come into contact with substrates they would not normally encounter. sceletium.com This can trigger enzymatic reactions that alter the alkaloid ratios and concentrations. sceletium.com

Studies have shown that crushing fresh Sceletium plant material followed by immediate drying at 80°C results in an alkaloid profile similar to that of fermented material. researchgate.netsceletium.comtandfonline.com This suggests that the enzymatic processes initiated by crushing are a major contributor to the chemical transformations observed during traditional preparation. sceletium.com In contrast, uncrushed plant material that is oven-dried shows substantially different alkaloid levels. researchgate.nettandfonline.com This highlights that mechanical damage is a critical factor in modifying the chemical makeup of the final product. researchgate.netsceletium.comherbalistics.com.au

Influence of Post-Harvest Processing and Environmental Factors on Alkaloid Content

Cultivation and Geographical Factors

The cultivation of Sceletium tortuosum, a succulent plant indigenous to South Africa, is influenced by a variety of environmental and geographical factors that can significantly impact its chemical composition, particularly the concentration of the alkaloid (+)-Sceletium A4. sceletium.orgsceletium.com While the plant is adaptable and can be grown outside its native habitat, specific conditions are conducive to robust growth and optimal alkaloid production.

Cultivation Practices

Sceletium species, including S. tortuosum, are known to be relatively easy to cultivate. sceletium.org They can be propagated from seeds, which are sprouted in a manner similar to common cacti, or from cuttings taken from mature plants. sceletium.org For successful cultivation, good lighting is crucial to encourage strong and sturdy growth. sceletium.org While the plants can tolerate cooler conditions, a minimum temperature of 16ºC (60ºF) is considered ideal. sceletium.org

In terms of soil, a general-purpose compost with added grit to improve drainage is suitable, as are commercially available cactus composts. sceletium.org Sceletium plants have low nutrient requirements and should not be over-fertilized. sceletium.org They are also susceptible to being over-watered, which can lead to a weedy growth habit. sceletium.org When planting outdoors, a sunny location is preferred, and plants should be spaced apart to accommodate their creeping growth habit. sceletium.org

Geographical Distribution and Environmental Influence

Sceletium tortuosum is endemic to the arid and semi-arid regions of South Africa, particularly the Western, Eastern, and Northern Cape provinces. trugen3.comcore.ac.uk Its natural habitat includes areas like the Little, Great, and Upper Karoo, as well as the Namaqualand Rocky Hills and Knersvlakte. core.ac.uk

The geographical origin of Sceletium plants plays a significant role in their alkaloid profile. sceletium.comcore.ac.uk Studies have shown considerable variation in the chemical composition of plants grown in different locations. core.ac.uk For instance, Sceletium species cultivated in Germany reportedly did not produce alkaloids, whereas those grown in the USA did. core.ac.uk Even within South Africa, the concentration and types of alkaloids can differ between plants growing in close proximity in the wild. sceletium.com

Factors such as the age of the plant, growing conditions, and the season can all influence the levels of secondary metabolites like this compound. sceletium.org Alkaloid levels are generally considered to be at their peak in the late spring to early summer when the plants are fruiting. sceletium.com Research has indicated that the total alkaloid concentration in the dry plant material of S. tortuosum can vary widely, ranging from 0.05% to 2.3%. trugen3.com

A 2022 study investigating the metabolomics of Sceletium species from various localities in the Western Cape of South Africa highlighted population-specific chemistry. nih.gov This study found a relatively high distribution of Sceletium A4 in the Drie Kuilen population. nih.gov The chemical variation within populations is thought to be influenced by micro-environments, such as the shade provided by larger shrubs under which Sceletium often grows. nih.gov

The following table summarizes the key factors influencing the cultivation and alkaloid content of Sceletium tortuosum:

| Factor | Influence on Cultivation and Alkaloid Profile |

| Light | Essential for strong, sturdy growth. sceletium.org |

| Temperature | A minimum of 16ºC (60ºF) is ideal, though cooler conditions are tolerated. sceletium.org |

| Soil | Well-draining compost, such as cactus mix, is suitable. sceletium.org |

| Watering | Requires sparse watering; over-watering can lead to weedy growth. sceletium.org |

| Nutrients | Low nutrient requirements; over-fertilization should be avoided. sceletium.org |

| Geography | The alkaloid profile varies significantly with geographical location. sceletium.comcore.ac.uk |

| Season | Alkaloid levels are often highest in late spring to early summer. sceletium.com |

| Plant Age | The age of the plant can affect the concentration of secondary metabolites. sceletium.org |

Biosynthesis of + Sceletium A4

Proposed Biogenetic Pathways for Mesembrine (B35894) Alkaloids and Related Structures

The biogenesis of mesembrine-type alkaloids, which include (+)-Sceletium A4, is thought to diverge from the typical pathway for Amaryllidaceae alkaloids, notably by not involving norbelladine (B1215549) as a key intermediate encyclopedia.pubmdpi.com. Early proposals by Jeffs et al. in the 1970s suggested a pathway for mesembrine alkaloids that differs fundamentally from that of Amaryllidaceae alkaloids def-sa.com. These pathways involve a series of biochemical reactions such as oxidation, reduction, hydroxylation, and methylation, ultimately leading to the complex alkaloid structures encyclopedia.pubmdpi.com. While specific pathways for this compound are not as extensively detailed as for mesembrine itself, it is understood to be part of the broader mesembrine alkaloid family, sharing common biosynthetic origins and transformations wikipedia.orgsceletium.com.

Involvement of Specific Precursors (e.g., Tyrosine, Phenylalanine)

The biosynthesis of mesembrine alkaloids, including this compound, is initiated from aromatic amino acids, primarily tyrosine and phenylalanine mdpi.comdef-sa.comfrontiersin.org. Phenylalanine is a precursor in the phenylpropanoid pathway, which is common across many plant species encyclopedia.pubmdpi.comnih.govresearchgate.net. Specifically, phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) encyclopedia.pubmdpi.com. Tyrosine is also a critical precursor, with tyrosine decarboxylase (TYDC) playing a role in its conversion to tyramine (B21549) mdpi.com. These amino acids provide the fundamental building blocks for the alkaloid skeleton mdpi.comdef-sa.comfrontiersin.org. For instance, it has been proposed that the perhydroindole portion of mesembrine alkaloids originates from tyrosine, while phenylalanine contributes to the aromatic group frontiersin.org.

Enzymatic Mechanisms and Proposed Intermediates in the Pathway

The precise enzymatic mechanisms and intermediates in the biosynthesis of this compound are not fully elucidated. However, based on the proposed pathways for mesembrine alkaloids, it is understood that a series of enzymatic reactions transform the initial amino acid precursors into more complex structures encyclopedia.pubmdpi.com. These reactions likely involve enzymes responsible for decarboxylation, hydroxylation, methylation, and various cyclization steps encyclopedia.pubmdpi.com. For example, the conversion of phenylalanine to trans-cinnamic acid is catalyzed by PAL encyclopedia.pubmdpi.com. While specific enzymes for this compound are yet to be identified, research into Amaryllidaceae alkaloid biosynthesis provides a framework for understanding potential enzymatic roles, such as those involved in phenol-phenol coupling and oxide bridge formation encyclopedia.pubmdpi.comrsc.org.

Unelucidated Aspects and Future Research Directions in Biosynthesis

Despite significant progress in understanding Sceletium chemistry, several aspects of this compound biosynthesis remain unelucidated, presenting opportunities for future research. The biosynthetic pathway itself has not been comprehensively revised since early studies in the 1970s and 1980s frontiersin.orgnih.gov.

Multi-omics Approaches for Pathway Characterization

Future research is expected to heavily utilize multi-omics approaches, including genomics, transcriptomics, and metabolomics, to fully characterize the pathway interactions and metabolic networks controlling alkaloid biosynthesis in Sceletium species frontiersin.orgnih.govbiorxiv.orgbotany.one. These integrated approaches can identify key enzymes, regulatory genes, and metabolic flux control points, thereby providing a deeper understanding of how this compound and other mesembrine alkaloids are synthesized frontiersin.orgnih.govbiorxiv.orgbotany.one. Metabolomic studies, for instance, can help map the distribution of alkaloids across different Sceletium populations and identify novel compounds or intermediates nih.govfrontiersin.org.

Genetic Regulatory Controls of Alkaloid Biosynthesis

Understanding the genetic regulatory controls that govern alkaloid biosynthesis in Sceletium is another critical area for future research frontiersin.orgnih.govbiorxiv.org. Identifying transcription factors and regulatory elements that influence the expression of biosynthetic genes can lead to strategies for optimizing alkaloid production. The development of a reference genome for S. tortuosum is also identified as a crucial step for advancing genetic studies and understanding the biochemical controls of mesembrine alkaloid synthesis nih.govbiorxiv.orgbiorxiv.org. Such genetic insights are vital for both improving cultivation practices and potentially for biotechnological production of these valuable compounds.

Synthetic Methodologies for + Sceletium A4

Total Synthesis Approaches

The total synthesis of (+)-Sceletium A4 has been a goal for synthetic chemists, with several strategies employed to construct its intricate molecular framework. These approaches often involve building the core tetracyclic system through a series of cyclization and functionalization steps, with a strong emphasis on controlling stereochemistry.

Development of Key Synthetic Intermediates

The success of a total synthesis often hinges on the efficient preparation of key intermediates that embody significant portions of the target molecule's structure. In the synthesis of this compound, these intermediates typically contain pre-formed ring systems or strategically placed functional groups that facilitate subsequent cyclizations. For instance, research has focused on developing precursors that can efficiently lead to the fused ring systems characteristic of Sceletium alkaloids. One approach involves utilizing chiral building blocks, such as functionalized cyclopentanones, which are elaborated into cyclohexenone derivatives that serve as precursors for the Sceletium core rsc.org. The strategic design of these intermediates is crucial for minimizing synthetic steps and maximizing stereochemical control.

Stereoselective and Enantiocontrolled Synthesis Strategies

Achieving the correct absolute and relative stereochemistry of this compound is paramount. Several strategies are employed to ensure enantioselectivity:

Chiral Pool Synthesis: This method utilizes naturally occurring enantiomerically pure compounds as starting materials, transferring their inherent chirality to the target molecule rsc.org.

Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions, such as cycloadditions or hydrogenations .

Chiral Auxiliaries: These are chiral groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed .

Diastereoselective Reactions: Exploiting existing stereocenters within a molecule to control the formation of new stereocenters.

The determination of the absolute configuration of this compound has been achieved through enantiocontrolled syntheses, often correlating the synthesized product with known chiral standards psu.edursc.org.

Specific Reaction Pathways (e.g., Iminium Ylide-Olefin [3+2] Cycloaddition)

A notable and powerful strategy employed in the synthesis of Sceletium alkaloids, including this compound, is the iminium ylide-olefin [3+2] cycloaddition semanticscholar.orgacs.orgucl.ac.ukepdf.pubcapes.gov.brcapes.gov.brjst.go.jpglobalauthorid.com. This reaction is highly effective for constructing five-membered rings, such as the pyrrolidine (B122466) moiety found in Sceletium alkaloids, and can be performed with high regio- and stereoselectivity, particularly when employing chiral catalysts or auxiliaries semanticscholar.orgucl.ac.uk. Other significant reactions include intramolecular Heck reactions, Mannich reactions, and Claisen rearrangements, which are integral to building the complex polycyclic structure researchgate.netresearchgate.netrsc.orgnih.govresearchgate.net.

Synthesis of Analogs and Structural Derivatives of this compound

Beyond the total synthesis of this compound itself, researchers have also synthesized various analogs and structural derivatives. These efforts are typically aimed at exploring structure-activity relationships (SAR), improving synthetic efficiency, or developing compounds with potentially enhanced or altered biological profiles. The synthetic routes for these analogs often adapt or extend the methodologies developed for the total synthesis of the parent compound, involving modifications to the ring systems, substituent patterns, or oxidation states mdpi.com.

Advances and Challenges in Synthetic Chemistry of Sceletium Alkaloids

However, challenges persist in the synthesis of Sceletium alkaloids. These include the efficient and highly selective construction of all stereocenters, particularly the quaternary centers, and the development of scalable and robust synthetic pathways suitable for larger-scale production. Further challenges involve late-stage functionalizations and the synthesis of specific enantiomers with high purity d-nb.info.

Analytical Methodologies for Characterization and Quantification of + Sceletium A4

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental biophysical technique that separates the components of a mixture, enabling their identification and purification. nih.govjournalagent.com For complex plant extracts containing numerous alkaloids like those from Sceletium tortuosum, chromatographic methods are indispensable. researchgate.net These techniques work by distributing the sample mixture between a stationary phase and a mobile phase; components that interact more strongly with the stationary phase move more slowly, thus achieving separation. journalagent.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) have been pivotal in the analysis of Sceletium alkaloids, including (+)-Sceletium A4. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mesembrine-type alkaloids. nih.govresearchgate.net It is widely used for both the qualitative and quantitative analysis of Sceletium plant material and derived products. nih.govualberta.ca Validated HPLC methods have been developed to ensure the quality control of these materials, which are often marketed for their purported benefits in managing psychological conditions. nih.govresearchgate.net

In typical HPLC applications for Sceletium alkaloids, separation is achieved on a C18 reverse-phase column. nih.govualberta.ca Detection is commonly performed using a UV detector, with studies indicating that the optimal wavelength (λmax) for most Sceletium alkaloids is 228 nm, although other wavelengths have been used. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) (ACN). researchgate.netresearchgate.net The development of these methods is critical, as reference standards for many of the relevant alkaloids are not commercially available, necessitating their isolation and characterization to serve as analytical markers. nih.govresearchgate.net

Validated HPLC methods demonstrate good linearity, accuracy, and precision. nih.govualberta.ca For instance, one validated method showed linearity over a concentration range of 400-60,000 ng/mL with correlation coefficients greater than 0.99. nih.gov The accuracy for relevant alkaloids was found to be between 94.8% and 103.6%, with inter-day relative standard deviations (RSD) below 3%. nih.govualberta.ca Such methods provide the reliability needed for routine quality control. researchgate.net

Table 1: HPLC Method Parameters for Sceletium Alkaloid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 Reverse-Phase | nih.govualberta.ca |

| Mobile Phase Example | Water:Acetonitrile:Ammonium Hydroxide (B78521) (72:28:0.01 v/v/v) | researchgate.net |

| Detection Wavelength | 228 nm | nih.govresearchgate.net |

| Linearity (Concentration Range) | 400–60,000 ng/mL (r² > 0.99) | nih.govualberta.ca |

| Accuracy | 94.8%–103.6% | nih.govualberta.ca |

| Limit of Quantitation (LOQ) | 200 ng/mL | nih.govualberta.ca |

| Limit of Detection (LOD) | 100 ng/mL | nih.gov |

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. lew.roresearchgate.net It is particularly suitable for volatile and semi-volatile organic compounds. uah.edu In the context of Sceletium alkaloids, GC is often coupled with Mass Spectrometry (GC-MS) to provide both separation and identification capabilities. nih.govresearchgate.net This combination leverages the high separation efficiency of GC with the sensitive and specific detection afforded by MS. science.govchromatographyonline.com

The basic principle of GC involves a mobile phase (an inert gas like helium) carrying the sample through a stationary phase located in a column. lew.ro Different compounds travel at different rates depending on their chemical properties and interaction with the stationary phase, leading to their separation. researchgate.net For alkaloid analysis, GC-MS can be used to identify metabolites in biological samples, providing valuable pharmacokinetic data. researchgate.net The use of GC-MS is crucial for identifying unknown chemicals in complex matrices and can offer high sensitivity and selectivity. science.gov

Ultra-High Performance Liquid Chromatography (UHPLC), also known as UPLC, represents a significant advancement in liquid chromatography. neliti.com It operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at much higher pressures (up to 100 MPa or 15,000 psi). neliti.comeag.com This results in dramatically increased resolution, speed, and sensitivity compared to conventional HPLC. eag.com

The integration of UHPLC, particularly when coupled with mass spectrometry (UHPLC-MS), has become a key technique in the phytochemical analysis of Sceletium species. nih.govresearchgate.net This powerful combination allows for rapid and high-resolution separation of complex alkaloid mixtures. For example, UHPLC-MS analysis has been used to monitor changes in the chemical composition of Sceletium tortuosum during fermentation, a traditional processing step. researchgate.net The enhanced speed of UHPLC allows for a much higher sample throughput, shortening analysis times by up to ninefold compared to traditional HPLC systems, while the increased resolution helps to better separate structurally similar alkaloids. neliti.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required to determine their precise chemical structures and quantities. nih.govualberta.ca For a compound like this compound, with its complex tetracyclic ring system, these methods are essential for unambiguous identification. nih.govresearchgate.net Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary tools used for this purpose. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govualberta.ca When coupled with a separation technique like HPLC, LC-MS provides data on the molecular weight of the separated compounds. herbalgram.org For Sceletium alkaloids, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺. nih.govualberta.ca For this compound, the ESI-MS analysis provides a protonated molecular ion that corresponds to its molecular weight of 324 g/mol . nih.govualberta.ca

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating the molecular ion of interest and subjecting it to fragmentation. nih.govualberta.ca The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, allowing for unequivocal confirmation of its identity, even in a complex matrix. ualberta.caherbalgram.org This is particularly valuable for distinguishing between isobaric compounds (molecules with the same mass but different structures) and closely related epimers that may be present in Sceletium extracts. herbalgram.org The use of ESI-MS/MS is considered necessary to avoid erroneous identification of phytochemicals that can occur when relying solely on HPLC-UV detection. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) | nih.govualberta.ca |

| Molecular Weight | 324 g/mol | nih.govualberta.ca |

| Observed Ion (ESI-MS) | [M+H]⁺ | nih.govualberta.ca |

| Identification Method | Characteristic ionic fragments and fragmentation patterns from MS/MS | ualberta.caherbalgram.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete molecular structure of organic compounds. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships. researchgate.net NMR was instrumental in the initial structural isolation, purification, and characterization of Sceletium alkaloids. nih.govresearchgate.net

Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR allows for the complete determination of a molecule's configuration. researchgate.net It works by observing the behavior of atomic nuclei in a strong magnetic field. nih.gov For this compound, NMR studies were essential in defining its unique tetracyclic ring system. researchgate.net While various analytical techniques are used for routine quality control, NMR remains the definitive method for the structural confirmation of new and existing Sceletium alkaloids. nih.govresearchgate.net

Table of Compounds

Advanced Ionization Techniques (e.g., DART-HR-TOF-MS, Leaf Spray MS)

Advanced, rapid, and direct-from-sample analytical techniques are increasingly employed for the characterization of alkaloids in Sceletium species. These methods minimize sample preparation, offering a high-throughput screening capability essential for quality control and chemotaxonomic studies.

Direct Analysis in Real Time High-Resolution Time-of-Flight Mass Spectrometry (DART-HR-TOF-MS) has been demonstrated as a powerful tool for the rapid characterization of plant-based drugs like Sceletium tortuosum, commonly known as Kanna. nih.gov This ambient ionization technique allows for the direct analysis of samples in their native state with little to no preparation. DART-HR-TOF-MS provides accurate mass measurements, enabling the identification of known alkaloids and the detection of adulterants. nih.gov Its utility extends to the high-throughput screening of Sceletium products for psychotropic alkaloids and other substances. nih.gov The potential of DART-HR-TOF-MS for rapid alkaloid identification makes it a valuable asset for quality control purposes in the growing nutraceutical industry for Sceletium products. researchgate.netbiorxiv.org

Leaf Spray Mass Spectrometry (Leaf Spray MS) is another ambient ionization method that facilitates the direct chemical analysis of plant tissues. nih.gov This technique uses the plant leaf itself, with its endogenous water content, as the electrospray emitter, eliminating the need for solvent extraction and chromatography. nih.gov In studies on Sceletium tortuosum, a succulent plant, its leaves can be analyzed by applying a high voltage, which generates a spray of charged droplets containing endogenous metabolites directly into the mass spectrometer's inlet. nih.gov Leaf Spray MS, when coupled with a high-resolution mass spectrometer, allows for the rapid and sensitive detection of a wide range of chemical classes simultaneously. nih.gov This has been successfully used to detect numerous mesembrine (B35894) alkaloids in fresh S. tortuosum leaf tissue, showcasing its utility for real-time metabolite profiling. nih.gov Innovations in analytical techniques like Leaf Spray MS are considered promising for future research in establishing chemotaxonomic relationships within the Sceletium genus. researchgate.netbiorxiv.org

Metabolomics and Chemotaxonomic Profiling of Sceletium Species

Metabolomics provides a comprehensive analysis of the small-molecule metabolites within a biological system and has become a powerful approach for the chemical characterization of Sceletium species. biorxiv.org By applying metabolomic tools, it is possible to define and characterize the chemical profiles of Sceletium plants, delineating both qualitative and quantitative phytochemical differences between species and even between different populations of the same species. nih.govresearchgate.net This is particularly important for the Sceletium genus, where morphological identification can be challenging and chemical composition is critical for the quality control of commercial products. scispace.com

Chemotaxonomy, the classification of organisms based on their chemical constituents, is greatly aided by metabolomic analyses. For Sceletium, alkaloids are the key chemical markers. The genus is known to contain various alkaloid classes, including mesembrine-type alkaloids, joubertiamine, tortuosamine, and Sceletium A4. nih.govscispace.com Studies have revealed that the distribution and abundance of these alkaloids can be highly variable. For instance, 'tortuosum'-type species are rich in mesembrine alkaloids, whereas 'emarcidum'-type species may be completely devoid of them. scispace.comscielo.org.zaresearchgate.net This chemical diversity forms the basis for chemotaxonomic profiling, which is essential for the proper identification of Sceletium species to ensure the correct alkaloidal content for product manufacturing. scielo.org.zaresearchgate.net

Applications in Species Differentiation and Authentication

The significant variation in alkaloid profiles among Sceletium species makes metabolomics a crucial tool for species differentiation and the authentication of plant material. Since species can be difficult to distinguish morphologically, chemical fingerprinting provides a more reliable identification method. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) based metabolomics has been successfully used to distinguish between four species of Sceletium. nih.govresearchgate.netfrontiersin.org This differentiation was based on the presence and relative abundance of key chemical markers. Research has shown that specific compounds can act as discriminators between species. For example, a study identified mesembrine, 4'-O-demethylmesembrenol, and 4-(3,4-dimethyoxyphenyl)-4-[2-acetylmethlamino)ethyl]cyclohexanone as key markers for distinguishing between certain species. nih.govresearchgate.netfrontiersin.org

Furthermore, these analytical approaches can reveal significant intra-species variation. Different populations or chemotypes of S. tortuosum have been shown to have distinct alkaloid distributions. nih.gov For instance, one study highlighted that the Drie Kuilen population of S. tortuosum had a relatively high distribution of Sceletium A4. nih.gov The discovery of such chemical markers is vital for monitoring protocols used in the manufacturing of phytopharmaceutical and dietary products based on Sceletium to ensure authenticity and consistency. nih.govresearchgate.netnih.gov

Table 1: Key Chemical Markers for Sceletium Species Differentiation

| Compound | m/z (mass-to-charge ratio) | Retention Time (min) | Significance |

| Mesembrine | 290.1757 | 5.10 | Differentiating marker between species nih.govfrontiersin.org |

| 4'-O-demethylmesembrenol | 276.1597 | 4.17 | Differentiating marker between species nih.govfrontiersin.org |

| 4-(3,4-dimethyoxyphenyl)-4-[2-acetylmethlamino)ethyl]cyclohexanone | 334.2020 | 6.60 | Differentiating marker between species nih.govfrontiersin.org |

| Sceletium A4 | - | - | Found in higher relative abundance in specific populations of S. tortuosum nih.gov |

Data Analysis and Molecular Networking for Alkaloid Identification

The large datasets generated from metabolomic analyses of Sceletium require sophisticated data analysis techniques to visualize chemical differences and identify compounds. Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), are used to process UHPLC-MS data and reveal qualitative differences in the chemical composition of different Sceletium populations and species. nih.gov

A particularly powerful tool for analyzing this complex chemical data is molecular networking. nih.govnih.gov This approach organizes tandem mass spectrometry (MS/MS) data based on fragmentation pattern similarity, clustering structurally related molecules into networks. researchgate.net Molecular networking acts as an effective dereplication tool, helping to identify known compounds rapidly and highlight novel or unexpected molecules. nih.gov It is especially advantageous for observing isomers and coeluting metabolites, such as those from the joubertiamine group, which are otherwise difficult to discern. nih.govresearchgate.netfrontiersin.org

In the context of Sceletium alkaloids, feature-based molecular networking has been used to visualize the distribution of different alkaloid classes. researchgate.net In these networks, nodes representing different metabolites are color-coded and clustered, allowing researchers to easily identify groups of related compounds. For example, distinct clusters for mesembrine alkaloids, joubertiamine alkaloids, and the Sceletium A4 alkaloid class have been visualized, providing a clear map of the chemical space within the samples. researchgate.net This combination of high-throughput metabolomics with global and feature-based molecular networking establishes a robust platform for discerning chemical patterns, revealing chemotaxonomic relationships, and identifying specific alkaloids like this compound within and between populations. nih.govresearchgate.netnih.gov

Table 2: Alkaloid Classes Visualized Through Molecular Networking in Sceletium

| Alkaloid Class | Network Visualization | Purpose |

| Mesembrine Alkaloids | Represented by distinct node clusters (e.g., outlined in red) researchgate.net | Identification and differentiation of various mesembrine-type compounds. |

| Joubertiamine Alkaloids | Represented by distinct node clusters (e.g., outlined in blue) researchgate.net | Discernment of coeluting metabolites and structural isomers. nih.govfrontiersin.org |

| Sceletium A4 Alkaloids | Represented by distinct node clusters (e.g., outlined in orange) researchgate.net | Identification and tracking of the distribution of Sceletium A4 and related compounds across different species and populations. nih.gov |

Future Perspectives in + Sceletium A4 Research

Advancements in Biosynthetic Pathway Elucidation and Genetic Engineering for Production

A significant frontier in the study of (+)-Sceletium A4 lies in unraveling its biosynthetic pathway. While the biosynthesis of the structurally related mesembrine (B35894) alkaloids has been partially elucidated, with studies identifying phenylalanine and tyrosine as key amino acid precursors, the specific enzymatic steps leading to the formation of the pyridine (B92270) moiety and the unique carbon skeleton of this compound remain largely unknown. acs.orgacs.org Future research will likely focus on identifying and characterizing the specific enzymes, such as oxidoreductases, methyltransferases, and cyclases, that catalyze the intricate reactions in the formation of this alkaloid.

The elucidation of the complete biosynthetic pathway of this compound will open avenues for its biotechnological production through genetic engineering. Techniques such as metabolic engineering and synthetic biology could be employed to introduce the responsible genes into microbial hosts like Saccharomyces cerevisiae or plants with well-established genetic tools. This approach could lead to a sustainable and scalable production platform for this compound, independent of the cultivation of Sceletium tortuosum. Furthermore, understanding the regulatory mechanisms of the biosynthetic pathway could allow for the enhancement of its production in its native plant through targeted breeding or elicitation strategies.

Development of Novel Analytical Methods for Trace Analysis and Real-Time Monitoring

The development of highly sensitive and specific analytical methods is crucial for the accurate quantification of this compound, which often occurs in smaller quantities compared to the major mesembrine alkaloids. sceletium.com While techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are currently utilized for the analysis of Sceletium alkaloids, future advancements will likely focus on enhancing detection limits for trace analysis. scispace.comresearchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can provide the necessary selectivity and sensitivity to quantify trace levels of this compound in complex plant matrices and biological samples.

A particularly promising area of development is in real-time monitoring of this compound and other alkaloids within living Sceletium plants. nih.govmit.edunih.gov The emergence of ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time-High Resolution Time-of-Flight Mass Spectrometry (DART-HRTOFMS), offers a rapid and high-throughput screening method that requires minimal sample preparation. nih.govnih.govsquarespace.comojp.gov This technology has already been successfully applied to the general analysis of Sceletium products. nih.govsquarespace.com Future innovations may involve the development of portable and non-invasive spectroscopic and sensor-based technologies that would allow for the in-situ and real-time tracking of alkaloid biosynthesis and accumulation in response to various environmental stimuli. youtube.commdpi.com

Table 1: Current and Future Analytical Techniques for this compound Analysis

| Technique | Current Application | Future Perspective |

| HPLC | Quantification of major alkaloids | Method optimization for improved resolution of minor alkaloids |

| LC-MS | Identification and quantification of alkaloids | Development of targeted LC-MS/MS methods for trace analysis |

| GC-MS | Analysis of volatile and semi-volatile alkaloids | Derivatization techniques to enhance volatility and detection |

| DART-HRTOFMS | Rapid screening of raw material and extracts | Application in quality control and real-time process monitoring |

| Nanosensors | Not yet applied | Development of in-vivo sensors for real-time monitoring of biosynthesis |

Comprehensive In Vitro Pharmacological Profiling of this compound and Other Minor Alkaloids

The pharmacological landscape of Sceletium tortuosum has been predominantly defined by the activities of its major alkaloids, particularly mesembrine and mesembrenone (B1676307), which are known inhibitors of the serotonin (B10506) (5-HT) transporter and phosphodiesterase-4 (PDE4). claremont.edugoogle.comshroomery.orgwikipedia.org However, the in vitro pharmacological profile of this compound and other minor alkaloids remains significantly under-investigated, representing a critical knowledge gap. researchgate.net

Future research should prioritize a comprehensive screening of this compound against a broad panel of molecular targets, including receptors, enzymes, and transporters, to elucidate its specific biological activities. Given the structural differences from mesembrine-type alkaloids, it is plausible that this compound possesses a distinct pharmacological profile. High-throughput screening assays will be instrumental in identifying potential targets and mechanisms of action. Furthermore, investigating the potential synergistic or antagonistic interactions between this compound and other alkaloids present in Sceletium extracts is essential for understanding the holistic pharmacological effects of the plant. sceletium.com

Table 2: Potential Pharmacological Targets for this compound

| Target Class | Specific Examples | Rationale |

| Neurotransmitter Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | To determine if it shares the monoamine reuptake inhibition properties of major Sceletium alkaloids. nih.gov |

| Phosphodiesterases | PDE4, other PDE subtypes | To investigate potential anti-inflammatory and cognitive-enhancing effects. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Opioid, Cannabinoid, and other CNS receptors | To explore novel psychoactive or therapeutic properties. nih.gov |

| Ion Channels | Voltage-gated and ligand-gated ion channels | To assess potential effects on neuronal excitability. |

Innovations in Synthetic Routes for Analog Development and Optimized Yields

Furthermore, the development of a robust synthetic platform for this compound will facilitate the creation of a library of structural analogs. By systematically modifying different parts of the molecule, medicinal chemists can explore the structure-activity relationships (SAR) and identify key pharmacophoric features. This analog development is crucial for optimizing potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The optimization of reaction conditions, exploration of alternative starting materials, and the implementation of flow chemistry techniques could also contribute to making the synthesis of this compound and its analogs more cost-effective and environmentally friendly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.